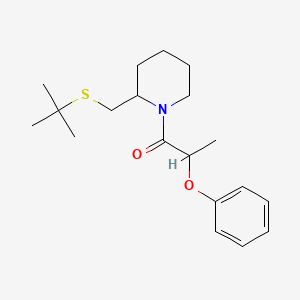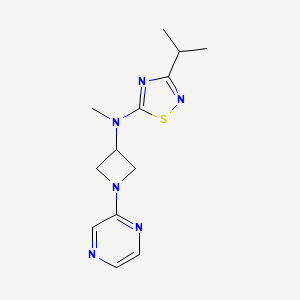![molecular formula C24H22N4O4 B2827350 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921866-54-8](/img/structure/B2827350.png)
2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative with various substitutions. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . They have a wide range of applications in the field of medicine and chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and various other functional groups. The presence of these groups would influence the compound’s physical and chemical properties .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds Research has shown that similar compounds with dimethoxy and pyrimidinyl motifs can be used as precursors in the synthesis of novel heterocyclic compounds. These serve as potent anti-inflammatory and analgesic agents, highlighting their importance in drug discovery and medicinal chemistry (Abu‐Hashem et al., 2020).
Histone Deacetylase Inhibition Another area of application is in the design and biological evaluation of histone deacetylase (HDAC) inhibitors. Compounds similar to the subject chemical have been shown to selectively inhibit HDACs, blocking cancer cell proliferation and inducing apoptosis, thus offering a promising route for anticancer drug development (Zhou et al., 2008).
Antibacterial and Antioxidant Activities Compounds containing pyrimidinyl groups have been evaluated for their antibacterial and in vitro antioxidant activities. This suggests potential applications in developing new antibacterial agents and antioxidants, contributing to the treatment and prevention of diseases caused by oxidative stress and bacterial infections (Maheswaran et al., 2012).
Anticancer and Anti-inflammatory Agents Further research on pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidinyl-based compounds in pharmacological applications aimed at treating inflammation and cancer (Rahmouni et al., 2016).
Quality Control in Pharmaceutical Analysis The structural motifs similar to those in the compound of interest are also pivotal in the development of analytical methods for quality control of pharmaceuticals. For instance, methods for the capillary electrophoretic separation of imatinib mesylate and related substances have been developed, emphasizing the compound's role in ensuring the purity and efficacy of pharmaceutical products (Ye et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-13-16(28-15(2)26-22-18(24(28)30)8-6-12-25-22)10-11-19(14)27-23(29)17-7-5-9-20(31-3)21(17)32-4/h5-13H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGFOHCDQKAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2827268.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2827270.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2827271.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2827272.png)


![8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827279.png)


![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)
